molecular formula C15H13N3O4 B11711220 N'-(4-methoxybenzylidene)-3-nitrobenzohydrazide

N'-(4-methoxybenzylidene)-3-nitrobenzohydrazide

Cat. No.: B11711220
M. Wt: 299.28 g/mol
InChI Key: LIVSXCXPIQHLML-MHWRWJLKSA-N
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Description

N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a methoxybenzylidene group attached to a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of novel materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzylidene)isonicotinohydrazone: Similar structure with isonicotinohydrazone moiety.

    N-salicylideneaniline: Contains a salicylidene group instead of methoxybenzylidene.

    N-benzylaniline: Features a benzylidene group without the nitro substitution.

Uniqueness

N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C15H13N3O4/c1-22-14-7-5-11(6-8-14)10-16-17-15(19)12-3-2-4-13(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+

InChI Key

LIVSXCXPIQHLML-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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